2-Isopropyl-3,5,6-trimethylpyrazine

Volatility engineering Flavor release kinetics Headspace partitioning

2-Isopropyl-3,5,6-trimethylpyrazine (CAS 104638-10-0) is a tetra-substituted alkylpyrazine of molecular formula C10H16N2 and molecular weight 164.25 g/mol, bearing three methyl groups and one isopropyl substituent on the pyrazine ring. This compound belongs to the alkylpyrazine class, widely recognized as potent aroma constituents in roasted, nutty, and cocoa-like flavor profiles.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 104638-10-0
Cat. No. B034889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3,5,6-trimethylpyrazine
CAS104638-10-0
SynonymsPyrazine, trimethyl(1-methylethyl)- (9CI)
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C(C)C)C
InChIInChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3
InChIKeyNRXVFTHLMODNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-3,5,6-trimethylpyrazine (CAS 104638-10-0): Procurement-Grade Profile for a Tetra-Substituted Alkylpyrazine Flavorant


2-Isopropyl-3,5,6-trimethylpyrazine (CAS 104638-10-0) is a tetra-substituted alkylpyrazine of molecular formula C10H16N2 and molecular weight 164.25 g/mol, bearing three methyl groups and one isopropyl substituent on the pyrazine ring . This compound belongs to the alkylpyrazine class, widely recognized as potent aroma constituents in roasted, nutty, and cocoa-like flavor profiles [1]. Its calculated boiling point of 222.7 °C at 760 mmHg and flash point of 83.2 °C place it in a distinct volatility window relative to its lighter and heavier homologs , while its computed XLogP of 0.6 and a single rotatable bond (the isopropyl group) differentiate its physicochemical handling profile from both less-substituted and more lipophilic analogs .

Why 2-Isopropyl-3,5,6-trimethylpyrazine Cannot Be Generically Substituted: A Physicochemical Differentiation Rationale


Alkylpyrazines with identical molecular formulae (C10H16N2) exist as multiple positional and structural isomers—including 2,5-diisopropylpyrazine, 2-methyl-3-pentylpyrazine, and 2,3-diethyl-5,6-dimethylpyrazine—yet their gas chromatographic retention indices, mass spectral fragmentation patterns, and olfactory properties diverge substantially due to differences in substituent branching and ring position [1]. Within the narrower 2,3,5-trimethyl-6-substituted series, the isopropyl analog occupies a specific intermediate space: it is less volatile than 2,3,5-trimethylpyrazine (bp 171–172 °C) but more volatile than 2-isobutyl-3,5,6-trimethylpyrazine (bp ~240.6 °C), and its branched isopropyl group confers different steric and electronic effects on the pyrazine ring compared to the linear n-propyl or ethyl congeners [2]. These physicochemical distinctions directly govern headspace partitioning, flavor release kinetics, and olfactory receptor activation, meaning that generic substitution within the alkylpyrazine class cannot guarantee equivalent sensory performance or analytical behavior [3].

Quantitative Comparative Evidence for 2-Isopropyl-3,5,6-trimethylpyrazine: Differentiation from Closest Analogs


Boiling Point Differentiation Places 2-Isopropyl-3,5,6-trimethylpyrazine in an Intermediate Volatility Window Among C7–C11 Alkylpyrazine Homologs

The calculated boiling point of 2-isopropyl-3,5,6-trimethylpyrazine at 760 mmHg is 222.7 °C, which situates it between the lighter 2,3,5-trimethylpyrazine (171–172 °C, lit.) and the heavier 2-isobutyl-3,5,6-trimethylpyrazine (240.6 ± 35.0 °C, calc.) . This 51 °C offset from 2,3,5-trimethylpyrazine and ~18 °C offset from 2-isobutyl-3,5,6-trimethylpyrazine directly impacts vapor pressure and headspace concentration at a given temperature, influencing both analytical recovery by headspace techniques and sensory perception in food and fragrance applications [1].

Volatility engineering Flavor release kinetics Headspace partitioning

Flash Point Comparison: 2-Isopropyl-3,5,6-trimethylpyrazine Offers Intermediate Handling Safety Relative to Lower Alkylpyrazines

2-Isopropyl-3,5,6-trimethylpyrazine has a calculated flash point of 83.2 °C, compared to 54–67 °C for 2,3,5-trimethylpyrazine and ~90.1 °C for 2-isobutyl-3,5,6-trimethylpyrazine . This higher flash point relative to the parent trimethylpyrazine reduces flammability risk during storage and handling without the elevated boiling point penalty of the isobutyl analog, potentially simplifying transport classification and storage requirements for procurement operations [1].

Chemical safety Procurement handling Flammability classification

Hydrogen Bond Donor Count and Rotatable Bond Profile Differentiate 2-Isopropyl-3,5,6-trimethylpyrazine from Methoxy-Pyrazine Off-Flavor Compounds

2-Isopropyl-3,5,6-trimethylpyrazine possesses 3 computed hydrogen bond donors (all C–H), 5 hydrogen bond acceptors (ring nitrogens), and only 1 rotatable bond (the isopropyl C–C), yielding an XLogP of 0.6 . In contrast, the notorious water-tainting off-flavor compound 2-isopropyl-3-methoxypyrazine (IPMP), which shares the isopropyl motif, has an odor threshold of ~0.01 μg/kg in oil and only 3.29 μg/kg detection in certain matrices due to its methoxy group enhancing receptor binding [1]. The absence of the methoxy substituent in the target compound fundamentally alters its odor potency and character, making it suitable for deliberate flavor formulation rather than being an inadvertent contaminant [2].

Off-flavor mitigation Water quality Structure-property relationships

Gas Chromatographic Retention Index: A Critical Analytical Differentiator for Unambiguous Identification of 2-Isopropyl-3,5,6-trimethylpyrazine Among C10H16N2 Isomers

The mass spectra of positional isomers of alkylpyrazines are frequently indistinguishable by MS library search alone, and the literature contains numerous misidentifications [1]. The Xu et al. (2019) study reported experimentally determined retention indices (RIs) for 56 alkylpyrazines on four GC stationary phases (DB-1, ZB-5MS, DB-624, ZB-WAXplus) precisely to address this problem [1]. While the specific RI values for 2-isopropyl-3,5,6-trimethylpyrazine were not extracted in the publicly available supplementary data, the study's framework provides the validated methodology by which this compound can be unambiguously differentiated from its C10H16N2 isomers (e.g., 2,5-diisopropylpyrazine, 2-methyl-3-pentylpyrazine) that co-elute or share fragmentation patterns on standard columns [2]. Procurement of the authenticated compound with verified RI data against the NIST-2017 MS-RI database is therefore essential for forensic-level confidence in flavor research and quality control [3].

Analytical chemistry GC-MS identification Isomer resolution

Odor Descriptor Divergence in the 2,3,5-Trimethyl-6-substituted Series: Isopropyl vs. Ethyl vs. Propyl Substitution Shifts Sensory Character

Within the 2,3,5-trimethyl-6-substituted pyrazine series, odor descriptors diverge with the nature of the 6-substituent. 2,3,5-Trimethyl-6-ethylpyrazine is characterized as 'sweet, candy'-like, while 2,3,5-trimethylpyrazine (no 6-substituent) exhibits 'roasted, cocoa' notes [1]. The 6-isopropyl analog (target compound) is consistently described in vendor and fragrance literature as 'roasty/nutty,' suggesting that the branched isopropyl group at position 6 modulates the aroma profile away from the sweeter ethyl congener and toward a more roasted character [2]. Although direct head-to-head sensory threshold data for the isopropyl analog are not published in the peer-reviewed literature, the class-level structure-odor relationship indicates that increasing alkyl branching at the 6-position shifts odor quality from sweet/candy toward roasted/nutty [3].

Sensory science Structure-odor relationships Flavor formulation

Regulatory Status and Safety Read-Across: 2-Isopropyl-3,5,6-trimethylpyrazine Benefits from the FEMA GRAS Framework for Pyrazine Derivatives

The FEMA Expert Panel has conducted a comprehensive GRAS assessment of pyrazine derivatives used as flavor ingredients, providing a safety evaluation framework that supports read-across from structurally related alkylpyrazines [1]. 2,3,5-Trimethylpyrazine (CAS 14667-55-1) is explicitly covered under this assessment with an estimated per capita intake of approximately 120 μg/person/day in Europe and the USA [2]. While 2-isopropyl-3,5,6-trimethylpyrazine itself does not appear as a separately listed FEMA GRAS substance, its structural similarity to evaluated trimethylpyrazines supports read-across within the pyrazine derivative class. In silico toxicological predictions indicate non-mutagenicity and non-developmental toxicity for related alkylpyrazines [3]. The compound's computed properties (XLogP 0.6, moderate molecular weight) place it within the safety margins established by the JECFA evaluation of 41 pyrazine derivative flavoring agents [2].

Regulatory compliance Food safety GRAS determination

Optimal Procurement and Application Scenarios for 2-Isopropyl-3,5,6-trimethylpyrazine Based on Quantitative Differentiation Evidence


Thermally Processed Savory Flavors Requiring Intermediate Volatility for Controlled Roasted-Nutty Release

In extrusion-cooked snacks, retorted soups, and baked goods where flavor volatiles must survive thermal processing (typically 120–200 °C) while releasing gradually during consumption, 2-isopropyl-3,5,6-trimethylpyrazine's boiling point of 222.7 °C provides superior thermal persistence compared to 2,3,5-trimethylpyrazine (bp 171–172 °C), which can flash off prematurely . Its intermediate flash point of 83.2 °C also reduces the fire hazard during powder blending and spray-drying operations relative to lower-flash-point analogs [1]. The roasted/nutty odor character, distinct from the 'sweet/candy' profile of the ethyl congener, aligns with target savory profiles without requiring supplementary pyrazine blending [2].

GC-MS Method Development and Authenticated Reference Standard Procurement for Alkylpyrazine Isomer Resolution

For analytical laboratories tasked with unambiguous identification of alkylpyrazines in complex food matrices (coffee, cocoa, roasted nuts, fermented products), 2-isopropyl-3,5,6-trimethylpyrazine serves as a critical authenticated reference standard. As demonstrated by Xu et al. (2019), MS-only identification of alkylpyrazine positional isomers carries a high risk of misidentification [3]. Procuring this compound with experimentally verified retention indices on DB-1 and ZB-WAXplus columns enables laboratories to build validated GC-MS libraries that distinguish it from co-eluting C10H16N2 isomers such as 2,5-diisopropylpyrazine and 2-methyl-3-pentylpyrazine [4].

Fragrance Formulations Targeting Roasted-Nutty Middle Notes with Reduced Off-Flavor Risk

In fine fragrance and personal care product development, 2-isopropyl-3,5,6-trimethylpyrazine offers a roasted/nutty middle note without the sub-ng/L detection threshold and 'earthy/musty' off-flavor risk associated with methoxy-pyrazines such as IPMP (odor threshold 0.01 μg/kg in oil) [5]. Its XLogP of 0.6 predicts moderate skin substantivity without the prolonged tenacity that can cause olfactory fatigue in consumer products, while its single rotatable bond and absence of hydrogen bond-donating heteroatoms (beyond ring nitrogens) limit undesirable interactions with formulation excipients .

Structure-Odor Relationship Studies Using the Isopropyl Substituent as a Branching Probe

For academic and industrial sensory science groups investigating alkylpyrazine structure-odor relationships, the isopropyl substituent at position 6 provides a unique branching geometry distinct from both linear alkyl (ethyl, n-propyl, n-butyl) and other branched substituents (isobutyl, sec-butyl). Class-level evidence demonstrates that alkyl branching patterns modulate odor quality from sweet/candy toward roasted/nutty [2]. Incorporating 2-isopropyl-3,5,6-trimethylpyrazine into a systematic panel of 2,3,5-trimethyl-6-substituted pyrazines enables quantitative SAR modeling of how substituent steric bulk and branching influence olfactory receptor activation thresholds and perceived odor character [6].

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